molecular formula C12H18FN B13268057 Butyl[(4-fluoro-3-methylphenyl)methyl]amine

Butyl[(4-fluoro-3-methylphenyl)methyl]amine

Cat. No.: B13268057
M. Wt: 195.28 g/mol
InChI Key: DRBXFRQPMIVENB-UHFFFAOYSA-N
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Description

Butyl[(4-fluoro-3-methylphenyl)methyl]amine is an organic compound with the molecular formula C12H18FN It is characterized by the presence of a butyl group attached to a benzylamine structure, which is further substituted with a fluorine atom and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(4-fluoro-3-methylphenyl)methyl]amine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl[(4-fluoro-3-methylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines or hydrocarbons.

Scientific Research Applications

Butyl[(4-fluoro-3-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl[(4-fluoro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylbenzylamine: Similar structure but lacks the butyl group.

    Butylbenzylamine: Similar structure but lacks the fluorine and methyl substituents.

    4-Fluorobenzylamine: Similar structure but lacks the butyl and methyl groups.

Uniqueness

Butyl[(4-fluoro-3-methylphenyl)methyl]amine is unique due to the combination of its butyl, fluorine, and methyl substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Butyl[(4-fluoro-3-methylphenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H16_{16}F1_1N, with a molecular weight of approximately 197.26 g/mol. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its unique chemical properties, influencing its biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations, leading to changes in cellular signaling pathways and biochemical processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. These studies suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
  • Antimicrobial Properties : The compound has demonstrated potential antibacterial and antifungal activities. It may inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis or protein function, making it a candidate for further investigation as a pharmaceutical agent.
  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic processes. This property can be crucial in developing therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

Below is a comparison table highlighting the biological activities of this compound and similar compounds:

Compound NameAnticancer ActivityAntibacterial ActivityEnzyme Inhibition
This compoundModerateYesPossible
N-(4-fluoro-3-methylphenyl)thian-4-amineHighYesYes
4-Fluoro-3-methylbenzylamineLowModerateNo

Case Studies and Research Findings

  • Anticancer Studies : A study examining the cytotoxic effects of similar Mannich bases revealed that compounds with structural similarities to this compound exhibited cytotoxicity 2.5 to 5.2 times higher than standard anticancer drugs like 5-fluorouracil against human colon cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound can effectively bind to active sites of target enzymes, suggesting its potential as a lead compound for drug development aimed at specific diseases .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C12H18FN/c1-3-4-7-14-9-11-5-6-12(13)10(2)8-11/h5-6,8,14H,3-4,7,9H2,1-2H3

InChI Key

DRBXFRQPMIVENB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)F)C

Origin of Product

United States

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